4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid

Lipophilicity Drug-likeness Lead optimization

4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (CAS 905563-70-4) is a heterocyclic pyridinecarboxylic acid derivative with molecular formula C₁₃H₁₁NO₄ and molecular weight 245.23 g/mol. The compound features a 6-oxo-1,6-dihydropyridine core substituted with a 4-methoxy group, a 1-phenyl group, and a 3-carboxylic acid moiety.

Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
CAS No. 905563-70-4
Cat. No. B1429292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
CAS905563-70-4
Molecular FormulaC13H11NO4
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)N(C=C1C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C13H11NO4/c1-18-11-7-12(15)14(8-10(11)13(16)17)9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17)
InChIKeyFOBKFHIFLAAMFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (CAS 905563-70-4): Core Physicochemical and Structural Profile for Procurement Screening


4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (CAS 905563-70-4) is a heterocyclic pyridinecarboxylic acid derivative with molecular formula C₁₃H₁₁NO₄ and molecular weight 245.23 g/mol [1]. The compound features a 6-oxo-1,6-dihydropyridine core substituted with a 4-methoxy group, a 1-phenyl group, and a 3-carboxylic acid moiety. Computed physicochemical descriptors include XLogP3 of 0.9, topological polar surface area (TPSA) of 66.8 Ų, and a predicted pKa of 3.66 ± 0.50 [1]. The compound belongs to the broader class of dihydropyridine-3-carboxylic acids, which have been claimed as MEK kinase inhibitor scaffolds in US Patent US7732616B2 [2].

Why 4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid Cannot Be Replaced by In-Class Analogs: Key Structural Differentiation Drivers


Within the 6-oxo-1,6-dihydropyridine-3-carboxylic acid family, substitution at the 4-position and N1-position exerts a decisive influence on lipophilicity, hydrogen-bonding capacity, and acid dissociation behavior—parameters that directly govern solubility, permeability, and target-binding interactions in both medicinal chemistry and agrochemical contexts [1]. The 4-methoxy group introduces a hydrogen-bond acceptor that is absent in the 4-unsubstituted analog 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (5-carboxy pirfenidone), altering the calculated XLogP3 by approximately 0.7 log units and increasing TPSA by approximately 9 Ų [2]. The N1-phenyl substitution further differentiates this compound from N1-methyl congeners, affecting both steric bulk and π-stacking potential. These structural features are not interchangeable with simpler pyridone-carboxylic acid analogs, and the quantitative evidence below supports a defined, comparator-grounded rationale for compound-specific selection .

Quantitative Differentiation Evidence for 4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid Against Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation: 4-Methoxy vs. 4-Desmethoxy Analog

The 4-methoxy substitution in the target compound increases calculated lipophilicity compared to the 4-desmethoxy analog 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (5-carboxy pirfenidone). The target compound has a PubChem-computed XLogP3 of 0.9, while the 4-desmethoxy analog has a chemoinformatically predicted logP of approximately 0.2–0.3, yielding an estimated ΔlogP of +0.6 to +0.7 [1][2]. This difference is consistent with the Hansch π constant for aromatic methoxy substitution (~+0.5 to +0.6), confirming the expected direction and magnitude of the lipophilicity shift [3]. Increased logP can translate to enhanced membrane permeability, which is a critical parameter for cellular target engagement in intracellular drug discovery programs.

Lipophilicity Drug-likeness Lead optimization

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count: Quantitative Differentiation from 4-Desmethoxy Analog

The target compound possesses a computed TPSA of 66.8 Ų and four hydrogen-bond acceptor sites, compared to an estimated TPSA of approximately 57–59 Ų and three H-bond acceptors for the 4-desmethoxy analog 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid [1][2]. The ~8–10 Ų increase in TPSA is attributable to the 4-methoxy oxygen, which functions as an additional H-bond acceptor. Both values remain well within the Veber threshold of ≤140 Ų for oral bioavailability, but the incremental increase in TPSA of the target compound may reduce passive blood-brain barrier permeability compared to the 4-desmethoxy analog—a difference that can be exploited for peripheral restriction in drug design [3].

Polar surface area Oral bioavailability BBB penetration

Predicted Acid Dissociation Constant (pKa): Differentiation from 4-Hydroxy Analog

The predicted pKa of the carboxylic acid group in the target compound is 3.66 ± 0.50, as estimated by ChemicalBook . In contrast, the 4-hydroxy analog (4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid) possesses an additional ionizable phenolic –OH group at the 4-position with an expected pKa₂ of ~8–10, which introduces a second ionizable center absent in the target compound [1]. The presence of only a single ionizable carboxylic acid group in the target compound simplifies pH-dependent speciation: at physiological pH 7.4, the molecule exists predominantly as the carboxylate anion, whereas the 4-hydroxy analog would exhibit a more complex speciation profile influenced by both the carboxylic acid and phenolic –OH ionization states. This simplifies formulation, salt selection, and chromatographic purification development [2].

Ionization state Solubility Salt formation

Synthetic Utility as a Carboxamide Precursor: Documented Derivatization into Bioactive Amide Series

The carboxylic acid function at the 3-position of the target compound serves as a synthetic handle for amide bond formation, enabling access to a structurally diverse series of carboxamide derivatives with reported biological annotation. Documented derivatives synthesized from this scaffold include N-(furan-2-ylmethyl)-, N-(4,5-dimethylthiazol-2-yl)-, N-benzhydryl-, and piperazine-1-carboxylate carboxamides [1]. In contrast, the simpler 4-desmethoxy analog 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid has been primarily characterized as a metabolite of pirfenidone with limited synthetic derivatization literature [2]. The methoxy-substituted scaffold provides a richer derivatization landscape because the 4-methoxy group can also participate in directing-group chemistry or be demethylated to the 4-hydroxy congener for further functionalization, offering dual-site synthetic versatility not available in the 4-unsubstituted analog [3].

Synthetic intermediate Carboxamide derivatives Medicinal chemistry

Boiling Point and Density: Predicted Physicochemical Parameters for Purification and Formulation Planning

The target compound has a predicted boiling point of 407.7 ± 45.0 °C and a predicted density of 1.38 ± 0.1 g/cm³ at room temperature . These values position the compound as a moderately high-boiling solid amenable to standard organic workup and purification procedures including recrystallization and normal-phase chromatography. The 4-desmethoxy analog 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid, with a lower molecular weight (215.21 vs. 245.23 g/mol), is predicted to exhibit a lower boiling point (estimated ~380–400 °C based on molecular weight scaling), which may affect distillation-based purification strategies [1]. The quantified difference in boiling point of approximately 10–30 °C can influence solvent selection for rotary evaporation and vacuum-drying protocols during scale-up [2].

Boiling point Density Process chemistry

High-Impact Application Scenarios for 4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: MEK Kinase Inhibitor Lead Optimization Requiring Defined Lipophilicity and TPSA

In MEK1/2 inhibitor programs built on the 6-oxo-1,6-dihydropyridine-3-carboxylic acid scaffold claimed in US7732616B2, the target compound's XLogP3 of 0.9 and TPSA of 66.8 Ų offer a lipophilicity-efficiency profile that balances cellular permeability with aqueous solubility [1]. The +0.6 to +0.7 logP increment over the 4-desmethoxy analog translates to an estimated 4- to 5-fold increase in predicted passive membrane permeability (based on the rule of thumb that each log unit corresponds to ~10× permeability enhancement in lipoidal membranes), making the target compound the preferred starting scaffold when moderate lipophilicity is required for intracellular target engagement .

Synthetic Chemistry: Diversifiable Carboxylic Acid Building Block for Parallel Amide Library Synthesis

The carboxylic acid at the 3-position, combined with the 4-methoxy group, provides a dual-functionalization handle for generating amide libraries via standard HATU/EDC coupling protocols. The documented derivatization into furan-2-ylmethyl, thiazolyl, benzhydryl, and piperazine carboxamides demonstrates the scaffold's versatility as a synthetic entry point [1]. The single carboxylic acid pKa of 3.66 enables straightforward aqueous workup (deprotonation with mild base, extraction of neutral byproducts, re-acidification), simplifying parallel purification workflows compared to analogs with multiple ionizable groups .

Drug Metabolism and Pharmacokinetics (DMPK) Studies: Reference Compound with Defined Physicochemical Parameters for Metabolite Identification

As a 4-methoxy analog of the known pirfenidone metabolite 5-carboxy pirfenidone (6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid), the target compound can serve as a stable, well-characterized reference standard for LC-MS/MS method development in metabolite identification studies [1]. The predicted boiling point of 407.7 °C and density of 1.38 g/cm³ support its handling as a non-volatile solid compatible with standard bioanalytical sample preparation protocols. Its TPSA of 66.8 Ų places it within the Veber oral bioavailability space, making it a suitable tool compound for permeability assay calibration in PAMPA or Caco-2 systems .

Process Chemistry: Thermal Stability Window Assessment for Scale-Up Purification

The predicted boiling point of 407.7 ± 45.0 °C provides a defined thermal processing ceiling for solvent removal, vacuum drying, and distillation-based purification during scale-up [1]. The ~10–30 °C boiling point advantage over the 4-desmethoxy analog allows for more aggressive solvent stripping temperatures (e.g., DMF or DMSO removal at 60–80 °C under vacuum) without approaching the compound's thermal degradation threshold, which is a practical advantage in kilogram-scale synthesis campaigns where process robustness and thermal safety margins are critical .

Quote Request

Request a Quote for 4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.